tert-Pentadecanethiol

Description

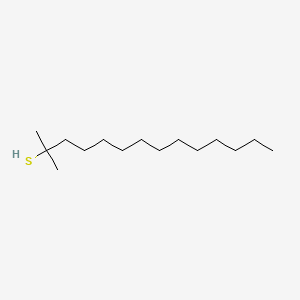

tert-Pentadecanethiol: is an organic compound with the chemical formula C15H32S . It is a thiol, which means it contains a sulfur-hydrogen (S-H) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical reactions and industrial applications.

Properties

IUPAC Name |

2-methyltetradecane-2-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32S/c1-4-5-6-7-8-9-10-11-12-13-14-15(2,3)16/h16H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWMCHBYMOTRGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C)(C)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26544-03-6 | |

| Record name | tert-Pentadecanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-pentadecanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Pentadecanethiol can be synthesized through several methods. One common approach involves the reaction of pentadecane with sulfur and hydrogen gas under high pressure and temperature. This process typically requires a catalyst, such as a metal sulfide, to facilitate the reaction. The reaction conditions often include temperatures ranging from 200 to 300 degrees Celsius and pressures of 10 to 20 atmospheres.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that can handle the high pressures and temperatures required for the synthesis. The process involves continuous feeding of the reactants into the reactor, where they are mixed and heated to the desired conditions. The product is then separated and purified using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Pentadecanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of hydrocarbons. This reaction typically requires a reducing agent such as lithium aluminum hydride.

Substitution: Thiols can participate in substitution reactions where the sulfur-hydrogen group is replaced by another group. For example, this compound can react with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Hydrocarbons.

Substitution: Thioethers.

Scientific Research Applications

Chemistry: tert-Pentadecanethiol is used as a building block in organic synthesis. It can be used to introduce thiol groups into larger molecules, which can then be further modified to create a wide range of chemical compounds.

Biology: In biological research, thiols like this compound are used to study protein structure and function. Thiol groups can form disulfide bonds, which are important for the stability and activity of many proteins.

Medicine: Thiols have potential applications in medicine due to their antioxidant properties. This compound can be used in the development of drugs that protect cells from oxidative damage.

Industry: In industrial applications, this compound is used as a stabilizer in the production of polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism of action of tert-Pentadecanethiol involves its ability to donate or accept electrons through its sulfur-hydrogen group. This property allows it to participate in redox reactions, where it can either be oxidized to form disulfides or reduced to form hydrocarbons. The thiol group can also form covalent bonds with other molecules, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

n-Pentadecanethiol: Similar in structure but lacks the tertiary carbon atom.

tert-Dodecanethiol: Shorter carbon chain but similar reactivity.

tert-Octadecanethiol: Longer carbon chain but similar reactivity.

Uniqueness: tert-Pentadecanethiol is unique due to its specific carbon chain length and the presence of a tertiary carbon atom. This structure gives it distinct physical and chemical properties compared to other thiols. For example, the tertiary carbon atom can influence the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes.

Biological Activity

tert-Pentadecanethiol (C₁₅H₃₄S) is a long-chain aliphatic thiol known for its unique chemical properties and potential biological activities. This compound is part of a broader class of thiols that have garnered interest in various fields such as medicinal chemistry, materials science, and biochemistry. Its biological activity is particularly relevant in the context of antimicrobial properties, cellular interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a straight-chain structure with a thiol (-SH) functional group attached to a pentadecane backbone. The structural formula can be represented as follows:

Physical Properties

- Molecular Weight : 246.43 g/mol

- Boiling Point : Approximately 300 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of long-chain thiols, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, making them potential candidates for use as natural preservatives or antimicrobial agents.

Cellular Interactions

The biological activity of thiols often involves their interaction with cellular components, particularly proteins and membranes. Thiols can act as reducing agents and play roles in redox signaling pathways. However, specific studies on the cellular mechanisms of this compound remain sparse.

Potential Therapeutic Applications

Given the biological activities associated with long-chain thiols, this compound may have applications in:

- Antimicrobial Treatments : As a natural preservative or therapeutic agent against bacterial infections.

- Drug Delivery Systems : Utilizing its ability to form self-assembled monolayers on surfaces for targeted drug delivery.

- Biomaterials : Its properties could be harnessed in the development of biocompatible materials for medical applications.

Research Findings

A review of the literature reveals limited direct studies on this compound specifically; however, insights can be drawn from related compounds and general trends observed in thiol chemistry.

Summary of Findings

- Antimicrobial Properties : Long-chain thiols exhibit antibacterial activity; further research is needed to quantify the effects of this compound.

- Cellular Mechanisms : Thiols are involved in redox reactions and cellular signaling; understanding these interactions could reveal more about their biological roles.

- Therapeutic Potential : The versatility of thiols suggests they could be developed into novel therapeutic agents or materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.